molecular formula C26H20O7 B13847200 alpha-(p-Anisyl)phenethylamine Hydrochloride

alpha-(p-Anisyl)phenethylamine Hydrochloride

Cat. No.: B13847200
M. Wt: 444.4 g/mol
InChI Key: SJYHOQLSWMWVSY-HGQHCNMCSA-N
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Description

Alpha-(p-Anisyl)phenethylamine Hydrochloride: is a chemical compound with the molecular formula C16H19NO·HCl It is a derivative of phenethylamine, characterized by the presence of a p-anisyl group attached to the alpha position of the phenethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(p-Anisyl)phenethylamine Hydrochloride typically involves the reaction of p-anisaldehyde with phenethylamine under acidic conditions to form the corresponding Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Alpha-(p-Anisyl)phenethylamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-anisyl ketones, while nitration can introduce nitro groups onto the aromatic ring.

Scientific Research Applications

Alpha-(p-Anisyl)phenethylamine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(p-Anisyl)phenethylamine Hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems by binding to receptors and influencing the release and uptake of neurotransmitters. The exact pathways and molecular targets are still under investigation, but it is thought to involve interactions with monoamine oxidase and trace amine-associated receptors.

Comparison with Similar Compounds

    Phenethylamine: The parent compound, which serves as the backbone for alpha-(p-Anisyl)phenethylamine Hydrochloride.

    p-Anisylamine: A related compound with a similar aromatic structure.

    Beta-Phenethylamine: Another derivative of phenethylamine with different substitution patterns.

Uniqueness: this compound is unique due to the presence of the p-anisyl group, which imparts distinct chemical and biological properties. This structural modification can influence its reactivity, binding affinity, and overall activity in various applications.

Properties

Molecular Formula

C26H20O7

Molecular Weight

444.4 g/mol

IUPAC Name

(3R,6S)-6-benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C26H20O7/c27-21-22(28)24(25(30)31)33-26(23(21)29)32-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21-24,26-29H,(H,30,31)/t21?,22-,23?,24?,26-/m1/s1

InChI Key

SJYHOQLSWMWVSY-HGQHCNMCSA-N

Isomeric SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O[C@H]6C(C([C@H](C(O6)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)OC6C(C(C(C(O6)C(=O)O)O)O)O

Origin of Product

United States

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